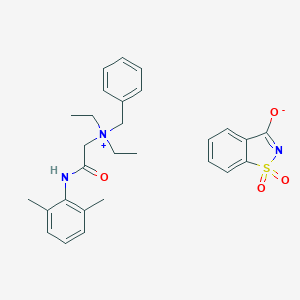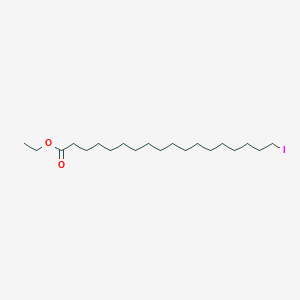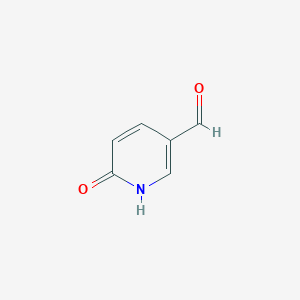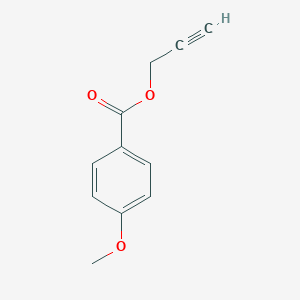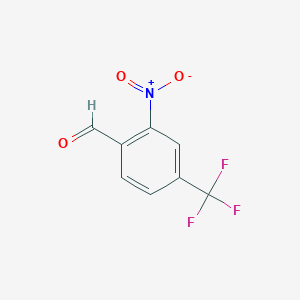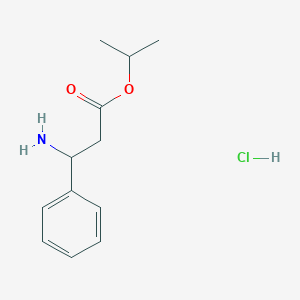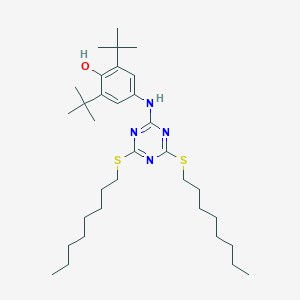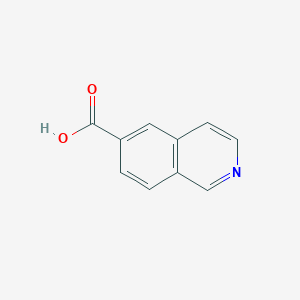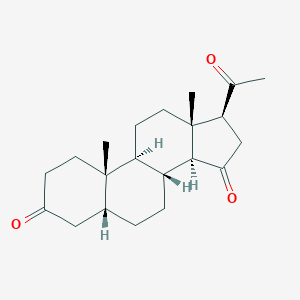
5beta-Pregnane-3,15,20-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5beta-Pregnane-3,15,20-trione, also known as pregnenolone-3,15,20-trione or PCT, is a naturally occurring steroid hormone that is produced in the adrenal gland. PCT is a derivative of pregnenolone, which is a precursor to several other steroid hormones. PCT has been the subject of scientific research due to its potential applications in medicine and its effects on the body.
作用機序
PCT works by inhibiting the activity of certain enzymes in the body, including 17β-hydroxysteroid dehydrogenase and aromatase. These enzymes are involved in the production of estrogen, which is a hormone that plays a role in the growth and development of certain types of cancer. By inhibiting the activity of these enzymes, PCT can reduce the production of estrogen and slow the growth of cancer cells.
生化学的および生理学的効果
PCT has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain hormones, including testosterone and progesterone. PCT has also been shown to have anti-inflammatory and immunomodulatory effects, which can help to reduce inflammation and modulate the immune system.
実験室実験の利点と制限
PCT has a number of advantages and limitations for lab experiments. One advantage is that it is a naturally occurring hormone, which makes it easier to study in vivo. However, PCT is also a complex molecule that requires specialized equipment and expertise to synthesize and study. Additionally, PCT has a short half-life in the body, which can make it difficult to study over longer periods of time.
将来の方向性
There are a number of future directions for research on PCT. One area of interest is the potential use of PCT in the treatment of autoimmune diseases. Research has shown that PCT has anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the potential use of PCT in the treatment of breast cancer. Research has shown that PCT has anti-cancer properties, which make it a potential candidate for the treatment of breast cancer.
合成法
PCT can be synthesized from 5beta-Pregnane-3,15,20-trione through a series of chemical reactions. The synthesis process involves the oxidation of 5beta-Pregnane-3,15,20-trione at the 3, 15, and 20 positions, resulting in the formation of PCT. The synthesis of PCT is a complex process that requires specialized equipment and expertise.
科学的研究の応用
PCT has been the subject of scientific research due to its potential applications in medicine. Research has shown that PCT has anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. PCT has also been studied for its potential use in the treatment of breast cancer, as it has been shown to inhibit the growth of cancer cells.
特性
CAS番号 |
19953-81-2 |
|---|---|
製品名 |
5beta-Pregnane-3,15,20-trione |
分子式 |
C21H30O3 |
分子量 |
330.5 g/mol |
IUPAC名 |
(5R,8R,9S,10S,13R,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19-,20+,21-/m1/s1 |
InChIキー |
FGWOUKLMGAXGBJ-CDDZKVASSA-N |
異性体SMILES |
CC(=O)[C@H]1CC(=O)[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(=O)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
正規SMILES |
CC(=O)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



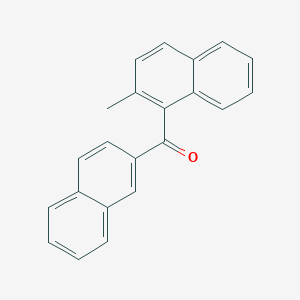
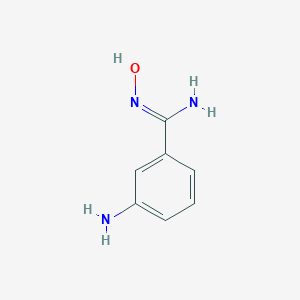
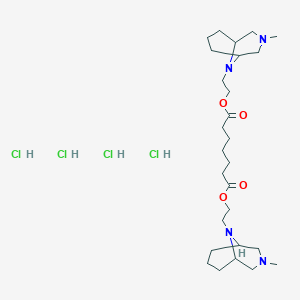
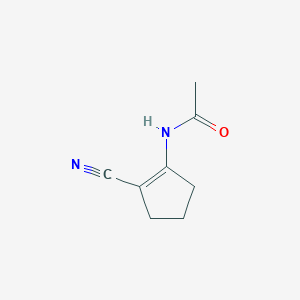
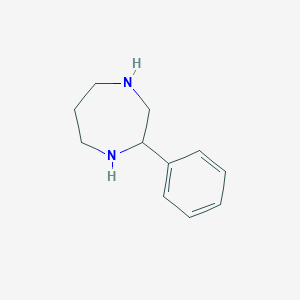
![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
